3-Chlorothiophene

Thermodynamics Computational Chemistry Physical Organic Chemistry

3-Chlorothiophene (CAS 17249-80-8) is a monohalogenated thiophene derivative that serves as a versatile building block in organic synthesis, with established utility as a pharmaceutical intermediate , a monomer for conductive polymers , and a substrate in regioselective cross-coupling reactions. The compound is characterized by a chlorine substituent at the 3-position of the thiophene ring (IUPAC name: 3-chlorothiophene; molecular formula: C₄H₃ClS; molecular weight: 118.58 g/mol), which imparts distinct electronic and steric properties relative to other chlorothiophene regioisomers and unsubstituted thiophene.

Molecular Formula C4H3ClS
Molecular Weight 118.59 g/mol
CAS No. 17249-80-8
Cat. No. B103000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorothiophene
CAS17249-80-8
Molecular FormulaC4H3ClS
Molecular Weight118.59 g/mol
Structural Identifiers
SMILESC1=CSC=C1Cl
InChIInChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H
InChIKeyQUBJDMPBDURTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorothiophene (CAS 17249-80-8) for Research and Industrial Procurement: A Technical Evidence Guide


3-Chlorothiophene (CAS 17249-80-8) is a monohalogenated thiophene derivative that serves as a versatile building block in organic synthesis, with established utility as a pharmaceutical intermediate [1], a monomer for conductive polymers [2], and a substrate in regioselective cross-coupling reactions [3]. The compound is characterized by a chlorine substituent at the 3-position of the thiophene ring (IUPAC name: 3-chlorothiophene; molecular formula: C₄H₃ClS; molecular weight: 118.58 g/mol), which imparts distinct electronic and steric properties relative to other chlorothiophene regioisomers and unsubstituted thiophene [4].

Why 3-Chlorothiophene Cannot Be Simply Replaced by 2-Chlorothiophene or Other Analogs


The position of the chlorine substituent on the thiophene ring fundamentally alters electronic distribution, reactivity, and the physical properties of derived materials. Direct comparisons between 3-chlorothiophene and its 2-chloro isomer reveal significant differences in thermochemical stability, as reflected in aqueous-phase Gibbs free energies [1], and in electronic structure, as demonstrated by distinct valence shell photoelectron spectra [2]. Furthermore, computational analyses indicate that among all mono-, di-, tri-, and tetrachlorothiophenes, 3-chlorothiophene exhibits unique bond delocalization and spin-density characteristics that make it the optimal monomer candidate for conductive polymer synthesis [3]. These quantifiable differences preclude generic substitution in applications where specific electronic, structural, or reactivity profiles are critical.

Quantitative Differentiation of 3-Chlorothiophene Against Key Comparators: An Evidence-Based Procurement Guide


Enhanced Aqueous-Phase Thermodynamic Stability: 3-Chlorothiophene vs. 2-Chlorothiophene

Computational studies at the B3LYP/6-311++G** level demonstrate that 3-chlorothiophene exhibits a more favorable aqueous-phase Gibbs free energy (ΔG(aq)) compared to its 2-chloro isomer, indicating greater thermodynamic stability in polar environments [1]. This difference may influence solvation behavior and reactivity in aqueous or protic media.

Thermodynamics Computational Chemistry Physical Organic Chemistry

Superior Monomer for Conductive Polymers: Fn Coefficient and NICS Values Compared to All Chlorothiophenes

A comprehensive DFT study (B3LYP/6-311++G**) evaluated the Fn bond delocalization coefficient and NICS aromaticity index for all nine mono-, di-, tri-, and tetrachlorothiophenes. 3-Chlorothiophene exhibited the smallest Fn coefficient, signifying the most delocalized double bonds and thus the highest conjugation for polymeric applications [1]. Furthermore, its NICS(0) value of -13.49 ppm and NICS(0.5) of -12.22 ppm are among the highest, correlating with superior electrical current and conductivity in the resulting polymer [1]. The study concludes that 3-chlorothiophene is the 'best possible candidate monomer among all chlorothiophenes' [1].

Conductive Polymers Materials Science Computational Chemistry

High-Yielding Stannylation for Further Functionalization: A 76% Isolated Yield

3-Chlorothiophene undergoes efficient regioselective lithiation at the 2-position with n-BuLi at -40 °C, followed by stannylation with trimethyltin chloride (Me₃SnCl) to afford the corresponding 2-stannyl derivative in 76% isolated yield [1]. This intermediate serves as a crucial building block for subsequent Stille cross-couplings, enabling the synthesis of complex thiophene-containing architectures.

Organometallic Chemistry Synthetic Methodology Process Chemistry

Role as Key Intermediate in the Synthesis of AMP-579 (Adenosine A1/A2 Receptor Agonist)

3-Chlorothiophene is a documented key intermediate in the efficient synthesis of AMP-579, a novel adenosine A1/A2 receptor agonist with potential therapeutic applications [1]. In this reported route, 3-chlorothiophene is condensed with a chiral tosyl aziridine via n-BuLi-mediated lithiation, yielding a tosyl amide intermediate that is subsequently elaborated to the final pharmacologically active compound [1].

Medicinal Chemistry Pharmaceutical Intermediates Organic Synthesis

Target Application Scenarios for 3-Chlorothiophene (CAS 17249-80-8) Based on Quantified Evidence


Synthesis of Conductive Polymers for Organic Electronics

Procure 3-chlorothiophene when developing conductive polymers where monomer selection critically impacts material performance. DFT calculations show that 3-chlorothiophene exhibits the highest degree of double bond delocalization (lowest Fn coefficient) and favorable NICS values among all chlorothiophenes, making it the theoretically optimal monomer for achieving enhanced conjugation and electrical conductivity [1]. This is directly relevant for applications in organic semiconductors, OLEDs, and organic photovoltaics.

Pharmaceutical Intermediate for Adenosine Receptor Modulators

Use 3-chlorothiophene as a key building block in the synthesis of adenosine receptor agonists, as demonstrated in the published synthesis of AMP-579 [1]. Its ability to undergo regioselective lithiation at the 2-position enables the construction of complex heterocyclic frameworks found in bioactive molecules. This application is supported by a validated synthetic route in a peer-reviewed journal.

Suzuki-Miyaura and Stille Cross-Coupling Reactions

Employ 3-chlorothiophene as a substrate in palladium-catalyzed cross-couplings. Its chloro substituent can participate in Suzuki-Miyaura couplings to give aryl-substituted thiophenes with excellent regioselectivity [1]. Additionally, its efficient conversion to a 2-stannyl derivative in 76% yield [2] provides a versatile handle for Stille couplings, enabling the modular assembly of highly substituted thiophene derivatives for materials and pharmaceutical applications.

Research Requiring Defined Thermodynamic Stability in Aqueous Media

Select 3-chlorothiophene over its 2-chloro isomer for reactions or formulations where aqueous-phase stability is a concern. Its calculated aqueous-phase Gibbs free energy is 2.67 kcal/mol lower than that of 2-chlorothiophene, indicating greater thermodynamic stability in polar environments [1]. This can influence reaction outcomes, solubility, and long-term stability in aqueous or protic solvent systems.

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